molecular formula C10H10N2 B3065770 Quinoxaline, 2,6-dimethyl- CAS No. 60814-29-1

Quinoxaline, 2,6-dimethyl-

Cat. No.: B3065770
CAS No.: 60814-29-1
M. Wt: 158.2 g/mol
InChI Key: SOQSYPXEUMFRPU-UHFFFAOYSA-N
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Description

Quinoxaline, 2,6-dimethyl- is a derivative of quinoxaline, a bicyclic aromatic heterocyclic compound. Quinoxalines are known for their benzene ring fused with a pyrazine ring, making them part of the benzopyrazine family. These compounds have garnered significant attention due to their potential biological and pharmaceutical properties, including antimicrobial, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline, 2,6-dimethyl- typically involves the condensation of ortho-phenylenediamine with dicarbonyl compounds. One common method is the reaction of 2,6-dimethyl-1,2-diaminobenzene with glyoxal under acidic conditions. This reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring .

Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline, 2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinoxalines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quinoxaline, 2,6-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoxaline, 2,6-dimethyl- involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting the replication process. In anticancer applications, quinoxaline derivatives can inhibit specific enzymes involved in cell proliferation, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

    Quinoline: Another nitrogen-containing heterocyclic compound with a benzene ring fused to a pyridine ring.

    Quinazoline: Contains a benzene ring fused to a pyrimidine ring.

    Cinnoline: Features a benzene ring fused to a pyridazine ring.

    Phthalazine: Comprises a benzene ring fused to a pyridazine ring

Uniqueness: Quinoxaline, 2,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its 2,6-dimethyl substitution enhances its stability and reactivity compared to other quinoxaline derivatives .

Properties

IUPAC Name

2,6-dimethylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-3-4-9-10(5-7)11-6-8(2)12-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQSYPXEUMFRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209654
Record name Quinoxaline, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60814-29-1
Record name Quinoxaline, 2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060814291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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